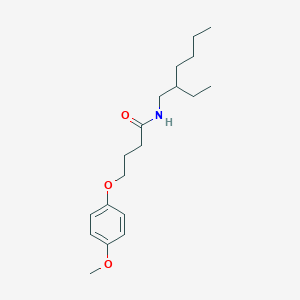
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. When N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide binds to the CB1 receptor, it prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, which can have various physiological effects depending on the tissue and organ involved.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has been shown to have various biochemical and physiological effects, depending on the tissue and organ involved. In the central nervous system, it has been shown to decrease pain sensitivity, reduce appetite, and modulate mood. In the cardiovascular system, it has been shown to decrease blood pressure and heart rate. In the gastrointestinal system, it has been shown to decrease gastric acid secretion and increase intestinal motility.
Advantages and Limitations for Lab Experiments
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has several advantages as a research tool, including its high selectivity for the CB1 receptor, its ability to block the effects of endogenous cannabinoids, and its well-established synthesis method. However, it also has several limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Future Directions
There are several future directions for research involving N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide, including the development of more selective CB1 antagonists, the investigation of the role of the endocannabinoid system in various disease states, and the exploration of the potential therapeutic benefits of cannabinoids in the treatment of various diseases. Additionally, the use of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide in combination with other drugs or therapies may provide new insights into the mechanisms underlying the effects of cannabinoids on physiological processes.
Synthesis Methods
The synthesis of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide involves several steps, starting with the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate. This intermediate is then reacted with 4-methoxyphenol in the presence of a base to form the corresponding phenoxide. The final step involves the reaction of the phenoxide with 4-bromobutyryl chloride to form N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide.
Scientific Research Applications
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-8-16(5-2)15-20-19(21)9-7-14-23-18-12-10-17(22-3)11-13-18/h10-13,16H,4-9,14-15H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLJKGBKFJEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)



![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)